molecular formula C18H24N4O2S B5681523 1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-thienylcarbonyl)piperazine

1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-thienylcarbonyl)piperazine

Cat. No.: B5681523
M. Wt: 360.5 g/mol
InChI Key: XDFZZVWPCHIGFB-UHFFFAOYSA-N
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Description

1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-thienylcarbonyl)piperazine, also known as TIPP, is a synthetic compound that belongs to the family of piperazine derivatives. TIPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-thienylcarbonyl)piperazine exerts its effects by binding to opioid receptors in the brain and spinal cord. Specifically, this compound has high affinity and selectivity for the mu opioid receptor, which is involved in pain management and addiction. When this compound binds to the mu opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models of pain. In addition, this compound has been investigated for its potential neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-thienylcarbonyl)piperazine is its high affinity and selectivity for the mu opioid receptor, which makes it a useful tool for studying opioid receptor signaling pathways. In addition, this compound has been shown to have potent analgesic effects in animal models of pain, which may be useful in the development of new pain management therapies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for 1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-thienylcarbonyl)piperazine research. One area of research involves the development of this compound analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another area of research involves the use of this compound as a tool for studying opioid receptor signaling pathways in the context of pain management and addiction. Finally, this compound may have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease, and further research in this area is warranted.

Synthesis Methods

1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-thienylcarbonyl)piperazine can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the condensation of 2-(2-isopropyl-1H-imidazol-1-yl)acetic acid with 4-(2-thienylcarbonyl)piperazine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using chromatography techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-thienylcarbonyl)piperazine has been investigated for its potential applications in scientific research, particularly in the field of neuroscience. One area of research involves the use of this compound as a ligand for opioid receptors. This compound has been shown to have high affinity and selectivity for the mu opioid receptor, which is involved in pain management and addiction. This compound has also been studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Properties

IUPAC Name

2-(2-propan-2-ylimidazol-1-yl)-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-13(2)16-19-6-7-22(16)14(3)17(23)20-8-10-21(11-9-20)18(24)15-5-4-12-25-15/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFZZVWPCHIGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C(C)C(=O)N2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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